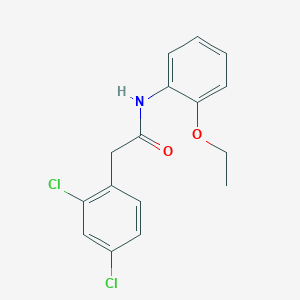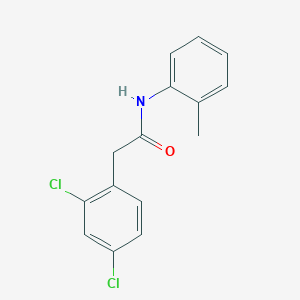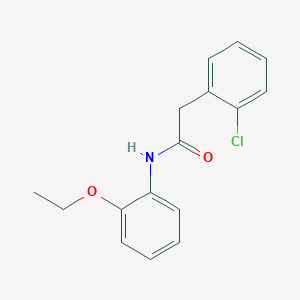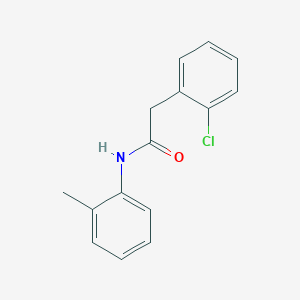
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide, commonly known as DFB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of DFB is not fully understood, but it is believed to act through multiple pathways. DFB has been shown to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in various physiological processes. DFB also modulates the expression of genes involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
DFB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and ion transport. DFB also inhibits the activity of MMPs, which play a crucial role in tissue remodeling and angiogenesis. Moreover, DFB has been found to modulate the expression of genes involved in inflammation, apoptosis, and immune response.
实验室实验的优点和局限性
DFB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits high potency and selectivity towards its targets, making it a valuable tool for studying various physiological processes. However, DFB also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
For research on DFB include investigating its efficacy in animal models of cancer, inflammation, and autoimmune disorders. Moreover, the development of novel formulations and delivery systems can improve the bioavailability and pharmacokinetics of DFB. Furthermore, the identification of new targets and pathways of DFB can expand its therapeutic potential.
合成方法
DFB can be synthesized by reacting 2,3-dimethylaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DFB as a white solid that can be purified by recrystallization. The chemical structure of DFB can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
DFB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DFB also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, DFB has been found to modulate the immune system by regulating the differentiation and activation of T cells.
属性
产品名称 |
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C14H14FNO2S |
分子量 |
279.33 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-5-3-8-14(11(10)2)16-19(17,18)13-7-4-6-12(15)9-13/h3-9,16H,1-2H3 |
InChI 键 |
ZODRPKBOJPQTIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C |
规范 SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















